molecular formula C12H15BrO3 B2845461 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid CAS No. 920122-78-7

2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid

Cat. No. B2845461
CAS RN: 920122-78-7
M. Wt: 287.153
InChI Key: GIPLHUGPRXWFTG-UHFFFAOYSA-N
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Description

“2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 920122-78-7 . It has a molecular weight of 287.15 and its IUPAC name is (2-bromo-4-sec-butylphenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15BrO3/c1-3-8(2)9-4-5-11(10(13)6-9)16-7-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 287.15 and a molecular formula of C12H15BrO3 .

Scientific Research Applications

Natural Compound Identification and Antioxidant Activity

Natural bromophenols, including derivatives related to 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid, have been isolated from marine sources such as red algae. These compounds exhibit significant antioxidant activity, suggesting their potential application in protecting against oxidative stress and related diseases. For instance, compounds isolated from the marine red alga Polysiphonia urceolata showed substantial DPPH radical-scavenging activity, indicating their utility as natural antioxidants (Li et al., 2007).

Chemical Synthesis and Reaction Kinetics

Studies on the bromination kinetics of phenolic compounds have provided insights into the chemical behavior of bromophenol derivatives, including those structurally related to this compound. These studies help in understanding the electrophilic substitution patterns and reaction kinetics, which are crucial for designing synthetic routes and applications in organic synthesis (Böhmer et al., 1983).

Environmental and Analytical Chemistry

Research into the degradation and analysis of phenolic ether compounds, which share functional groups with this compound, has led to the development of green chemical methods for ether cleavage. These methods are significant for environmental chemistry, offering potential applications in the bioremediation and treatment of phenolic pollutants (Boovanahalli et al., 2004).

Herbicide Research and Development

The compound has also been studied in the context of herbicide action, where derivatives have shown effectiveness in controlling vegetation, indicating the potential for developing new herbicides. Although direct studies on this compound might be limited, related research provides a foundation for exploring its herbicidal properties and environmental impacts (Bovey et al., 1969).

Material Science and Separation Technology

In material science and separation technology, studies on similar bromophenol derivatives have facilitated the development of novel materials and methods for the separation of rare earth elements, demonstrating the compound's potential applications in refining and extracting valuable materials from complex mixtures (Wang et al., 2017).

Safety and Hazards

The safety information available indicates that “2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-bromo-4-butan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-8(2)9-4-5-11(10(13)6-9)16-7-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPLHUGPRXWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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